Xanthoangelol

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Generic chalcones introduce unacceptable variability in catecholamine metabolism, antibiotic mechanism-of-action, and anti-ulcer studies. Xanthoangelol eliminates this risk through a uniquely characterized, quantitative pharmacological fingerprint: • Dual MAO/DBH inhibition: nonselective MAO (IC50: MAO-A 43.4 µM, MAO-B 43.9 µM) + potent DBH (IC50 0.52 µM) - integrated norepinephrine/dopamine pathway control. • Validated Gram-positive antibacterial mechanism: pore-forming membrane disruption active against MRSA & E. faecium, with characterized human-cell selectivity. • 3.8× greater tyrosinase inhibition (IC50 15.87 µM) vs. 4-hydroxyderricin; superior gastric H+,K+-ATPase inhibition (IC50 1.8 µM). Supplied ≥98% pure, batch-certified by HPLC/NMR, stored at -20°C, and shipped globally under ambient conditions for immediate research deployment.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 62949-76-2
Cat. No. B1683599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoangelol
CAS62949-76-2
SynonymsXanthoangelol
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
InChIInChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+
InChIKeyLRSMBOSQWGHYCW-MDGZPELGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoangelol Research Procurement


Xanthoangelol (CAS 62949-76-2) is a naturally occurring geranylated chalcone primarily isolated from the root and stem exudates of Angelica keiskei Koidzumi (Ashitaba) [1]. Structurally, it belongs to the class of 3-prenylated chalcones, featuring a C5-isoprenoid unit at the 3-position [2]. It exhibits a broad spectrum of biological activities, including inhibition of monoamine oxidases (MAOs) and dopamine β-hydroxylase (DBH), induction of apoptosis in cancer cell lines, and membrane-targeting antibacterial effects against Gram-positive pathogens [3].

Pathway Study
Combined MAO/DBH inhibition research for catecholamine modulation
Screening Context
Gram-positive antimicrobial membrane-targeting studies
Model System
Gastric acid secretion and melanogenesis regulation assays

Xanthoangelol Substitution Risks


While many prenylated and geranylated chalcones (e.g., 4-hydroxyderricin, bavachalcone, isobavachalcone) share a common biosynthetic origin and some overlapping activities, their quantitative potency and selectivity profiles diverge markedly across key pharmacological targets [1]. For instance, the selectivity ratio for MAO-A/MAO-B differs by orders of magnitude between Xanthoangelol and its close analog 4-hydroxyderricin [2]. Similarly, the specific geranyl substitution pattern of Xanthoangelol confers a distinct membrane-disrupting mechanism against Gram-positive bacteria not observed with other in-class compounds [3]. Therefore, treating Xanthoangelol as a generic 'chalcone' proxy introduces significant variability and undermines the reproducibility of target-specific or mechanism-focused studies.

MAO selectivity profile differs
4-Hydroxyderricin is a selective MAO-B inhibitor; Xanthoangelol offers nonselective MAO-A/B inhibition. Target engagement may shift.
DBH inhibitory potency context varies
4-Hydroxyderricin shows markedly weaker DBH inhibition; combined MAO/DBH pathway modulation cannot be assumed with close analogs.
Membrane-targeting mechanism not replicated
Gram-positive membrane disruption is specific to Xanthoangelol; other chalcones may lack characterized selectivity profiles.

Xanthoangelol vs. Structural Analogs


MAO-A/MAO-B Nonselective Inhibition

Xanthoangelol acts as a nonselective monoamine oxidase (MAO) inhibitor with nearly identical IC50 values for MAO-A and MAO-B. In contrast, the structurally similar 4-hydroxyderricin is a selective MAO-B inhibitor, showing negligible activity against MAO-A [1]. This distinction is critical for applications where pan-MAO inhibition versus MAO-B specific targeting is desired.

MAO-A/B Nonselective Inhibition
Head-to-head
MAO-A/B IC50 ratio ≈ 1.0 (nonselective)
Supports nonselective MAO inhibition study design
Versus 4-hydroxyderricin highly MAO-B selective
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

DBH Inhibition vs. 4-Hydroxyderricin

Xanthoangelol demonstrates potent inhibition of dopamine β-hydroxylase (DBH) with an IC50 of 0.52 µM, significantly surpassing the activity of the closely related analog 4-hydroxyderricin (IC50 = 12.0 µM) [1]. While cynaroside is a more potent DBH inhibitor (IC50 = 0.041 µM) [1], Xanthoangelol offers a unique dual MAO/DBH inhibitory profile that cynaroside lacks.

DBH Inhibition
Head-to-head
IC50 0.52 µM (Xanthoangelol) vs 12.0 µM (4-Hydroxyderricin)
Supports dual MAO/DBH pathway investigation
Cynaroside more potent DBH-only; lacks MAO activity
Dopamine β-Hydroxylase Neurochemistry Enzyme Inhibition

H+/K+-ATPase Inhibition vs. 4-Hydroxyderricin

Xanthoangelol inhibits pig gastric H+, K+-ATPase with an IC50 of 1.8 µM, which is approximately 1.8-fold more potent than its structural analog 4-hydroxyderricin (IC50 = 3.3 µM) [1]. Furthermore, Xanthoangelol significantly inhibits stress-induced gastric lesions in vivo at 100 mg/kg i.p. [1], demonstrating a functional antisecretory effect.

Gastric H+/K+-ATPase
Head-to-head
IC50 1.8 µM; in vivo lesion reduction at 100 mg/kg
Supports gastric acid secretion model research
~1.8-fold more potent than 4-hydroxyderricin in vitro
Gastric H+, K+-ATPase Anti-ulcer Enzyme Inhibition

Gram-Positive Membrane Disruption

Xanthoangelol specifically disrupts the membrane integrity of Gram-positive bacteria (including MRSA and Enterococcus spp.), causing rapid metabolite leakage and cell lysis [1]. Critically, it exhibits only mild hemolytic and cytotoxic effects on human cells at higher concentrations, indicating a favorable therapeutic window [1]. While other chalcones like 4-hydroxyderricin also display antibacterial activity [2], the specific membrane-targeting mechanism and selectivity profile have been most extensively characterized for Xanthoangelol.

Gram-Positive Membrane Disruption
Class-level
Membrane pore formation; rapid lysis of MRSA/Enterococci
Supports antimicrobial screening context
Selectivity profile characterized; other chalcones data limited
Antibacterial Gram-positive Membrane disruption

Rapid Oral Absorption vs. 4-Hydroxyderricin

Following oral administration of Angelica keiskei extract in mice, Xanthoangelol reaches maximum plasma concentration (Tmax) at 0.5 hours, which is four times faster than 4-hydroxyderricin (Tmax = 2.0 hours) [1]. This rapid absorption profile suggests that Xanthoangelol may achieve higher initial systemic exposure, which is a critical consideration for in vivo studies requiring rapid onset of action.

Oral Absorption Tmax
Head-to-head
Tmax 0.5 h (Xanthoangelol) vs 2.0 h (4-Hydroxyderricin)
Supports rapid-exposure PK interpretation
Mice oral extract; 4-fold faster absorption
Pharmacokinetics Oral absorption Bioavailability

Tyrosinase Inhibition vs. 4-Hydroxyderricin

In a tyrosinase inhibition assay using UPLC-MS/MS, Xanthoangelol exhibited an IC50 of 15.87 ± 1.21 µM, whereas the analog 4-hydroxyderricin showed an IC50 of 60.14 ± 2.29 µM [1]. This makes Xanthoangelol approximately 3.8-fold more potent as a tyrosinase inhibitor, an enzyme critical for melanin synthesis and a key target in skin-lightening and pigmentation disorder research.

Tyrosinase Inhibition
Head-to-head
IC50 15.87 µM vs 60.14 µM (4-Hydroxyderricin)
Supports melanogenesis regulation research
~3.8-fold higher inhibition in UPLC-MS/MS assay
Tyrosinase Melanogenesis Cosmeceutical

Xanthoangelol Application Scenarios


Combined MAO and DBH Inhibition

Researchers studying catecholamine metabolism or developing novel antidepressants can leverage Xanthoangelol's unique dual-target profile as a nonselective MAO inhibitor (IC50: MAO-A = 43.4 µM, MAO-B = 43.9 µM) and potent DBH inhibitor (IC50 = 0.52 µM) [1]. This combined activity is distinct from the MAO-B selectivity of 4-hydroxyderricin or the sole DBH inhibition of cynaroside, making Xanthoangelol the appropriate choice for investigating integrated modulation of norepinephrine and dopamine pathways.

Gram-Positive Antimicrobial Discovery

In programs focused on developing new antibiotics against drug-resistant Gram-positive bacteria (e.g., MRSA, E. faecium), Xanthoangelol serves as a mechanistically characterized lead compound. It disrupts bacterial membranes by forming pores, leading to rapid cell lysis, while exhibiting only mild toxicity to human cells at higher concentrations [2]. This validated mechanism of action and selectivity profile reduces the risk associated with uncharacterized chalcone analogs.

Gastric Ulcer and Acid Secretion Studies

Xanthoangelol's potent inhibition of gastric H+, K+-ATPase (IC50 = 1.8 µM) and its demonstrated in vivo efficacy in reducing stress-induced gastric lesions at 100 mg/kg i.p. [3] position it as a suitable tool compound for investigating gastric acid secretion mechanisms and evaluating anti-ulcer strategies. Its superior potency over 4-hydroxyderricin (IC50 = 3.3 µM) [3] makes it the preferred choice for studies requiring robust antisecretory effects.

Melanogenesis & Skin Pigmentation

For investigations into skin-lightening agents or treatments for hyperpigmentation disorders, Xanthoangelol's potent inhibition of tyrosinase (IC50 = 15.87 µM) provides a 3.8-fold potency advantage over the related chalcone 4-hydroxyderricin (IC50 = 60.14 µM) [4]. This higher potency allows for lower effective concentrations in cell-based or topical formulation studies, potentially improving safety and efficacy profiles.

Application
Selection Property
Validation Focus
Catecholamine metabolism research
Dual MAO/DBH inhibitory profile
Norepinephrine/dopamine pathway response
Gram-positive antimicrobial screening
Membrane-targeting mechanism context
Membrane integrity and selectivity endpoints
Gastric H+/K+-ATPase pathway studies
H+/K+-ATPase inhibitory activity context
Gastric acid secretion model response
Melanogenesis regulation research
Tyrosinase inhibitory activity context
Melanin synthesis assay response

Technical Documentation Hub

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51 linked technical documents
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